molecular formula C11H19NO4S B3380980 2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid CAS No. 212650-49-2

2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid

Cat. No.: B3380980
CAS No.: 212650-49-2
M. Wt: 261.34 g/mol
InChI Key: JQLPQAFGOHVEAM-UHFFFAOYSA-N
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Description

This compound is a thiomorpholine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and an acetic acid moiety at the 3-position of the heterocyclic ring. Its molecular formula is C₁₁H₁₉NO₄S, with a molecular weight of 285.34 g/mol (calculated). The thiomorpholine core distinguishes it from morpholine or piperazine analogs by replacing one oxygen atom with sulfur, enhancing lipophilicity and altering electronic properties. It is commonly utilized in medicinal chemistry as a versatile building block for drug discovery, particularly in protease inhibitor design .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(15)12-4-5-17-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLPQAFGOHVEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid typically involves the reaction of thiomorpholine with tert-butoxycarbonyl chloride in the presence of a base, followed by the addition of acetic acid. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-tumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid is not fully understood. it is believed to interact with proteins and enzymes, potentially inhibiting their activity. This compound may also act as a substrate for certain enzymes, facilitating specific biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Analogs

(S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic Acid (CAS 859155-89-8)
  • Structure : Replaces thiomorpholine’s sulfur with oxygen.
  • Molecular Formula: C₁₁H₁₉NO₅ (MW: 269.28 g/mol).
  • Lower lipophilicity (logP ~1.2 vs. ~1.8 for the thiomorpholine analog) due to reduced sulfur content, impacting membrane permeability .
tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (CAS 813433-74-8)
  • Structure : Morpholine core with a methyl ester instead of carboxylic acid.
  • Molecular Formula: C₁₄H₂₅NO₅ (MW: 311.35 g/mol).
  • Key Differences :
    • The ester group enhances stability under acidic conditions but requires hydrolysis to activate the carboxylic acid in biological systems.
    • Higher volatility and lower aqueous solubility compared to the acid form .

Piperazine-Based Analog

2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1,3-thiazole-4-carboxylic Acid (from )
  • Structure : Piperazine ring instead of thiomorpholine, conjugated to a thiazole-carboxylic acid.
  • Molecular Formula : C₁₅H₂₂N₃O₄S (MW: 345.42 g/mol).
  • Key Differences :
    • The piperazine-thiazole system introduces basic nitrogen atoms, increasing solubility in polar solvents.
    • Thiazole’s aromaticity may enhance binding to metal ions or hydrophobic enzyme pockets compared to thiomorpholine’s aliphatic ring .

Stereochemical Variants

(R)-2-(4-(Tert-butoxycarbonyl)morpholin-3-yl)acetic Acid (from )
  • Structure : Enantiomer of the (S)-morpholine analog.
  • Key Differences :
    • Stereochemistry at the 3-position affects chiral recognition in biological targets. For example, the (R)-enantiomer may exhibit higher affinity for certain proteases due to spatial compatibility .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups logP (Predicted)
2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid C₁₁H₁₉NO₄S 285.34 Not provided Thiomorpholine, Boc, COOH ~1.8
(S)-2-(4-(tert-Butoxycarbonyl)morpholin-3-yl)acetic acid C₁₁H₁₉NO₅ 269.28 859155-89-8 Morpholine, Boc, COOH ~1.2
tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate C₁₄H₂₅NO₅ 311.35 813433-74-8 Morpholine, Boc, COOCH₃ ~2.1
2-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1,3-thiazole-4-carboxylic acid C₁₅H₂₂N₃O₄S 345.42 Not provided Piperazine, Boc, Thiazole ~0.9

Biological Activity

2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid, with the CAS number 212650-49-2, is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₉NO₄S
  • Molecular Weight : 261.34 g/mol

The compound features a thiomorpholine ring, which is known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to thiomorpholines. For instance, derivatives of thiomorpholine have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The activity is often quantified using Minimum Inhibitory Concentration (MIC) values.

CompoundTarget BacteriaMIC (μg/ml)
Thiomorpholine Derivative AStaphylococcus aureus2
Thiomorpholine Derivative BEscherichia coli5

These findings suggest that similar compounds may exhibit comparable antimicrobial properties, warranting further investigation into this compound's efficacy against specific pathogens .

Anti-inflammatory Effects

Research indicates that thiomorpholine derivatives can modulate inflammatory pathways. In animal models, compounds structurally related to this compound have demonstrated the ability to reduce markers of inflammation, such as cytokines and prostaglandins. This suggests potential applications in treating inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the thiomorpholine moiety interacts with various biological targets:

  • Enzyme Inhibition : Compounds containing thiomorpholine can inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : They may act on specific receptors in the nervous system, influencing neurotransmitter release and neuronal excitability.

Study on TRPC6 Channels

A notable study explored the effects of thiomorpholine derivatives on TRPC6 channels involved in calcium signaling in neurons. The research indicated that these compounds could enhance neuronal survival during ischemic conditions by modulating calcium influx through TRPC6 channels . This suggests a potential neuroprotective role for this compound in conditions such as stroke.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that while some thiomorpholine derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to establish safety margins for clinical applications .

Q & A

Q. Methodological Insight :

  • Use HPLC-MS to monitor reaction progress and confirm intermediate formation.
  • Optimize TFA concentration (e.g., 1:3 molar ratio of substrate to TFA) to avoid over-acidification, which may degrade the thiomorpholine ring .

How can computational methods guide the optimization of reaction pathways for this compound?

Advanced Research Focus
Quantum chemical calculations (e.g., density functional theory) can predict reaction energetics and transition states for thiomorpholine ring formation or Boc deprotection. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection) .

Q. Methodological Insight :

  • Combine ab initio calculations with molecular dynamics simulations to model steric effects in the thiomorpholine ring.
  • Use machine learning to analyze experimental datasets (e.g., reaction yields under varying pH/temperatures) and predict optimal parameters .

What spectroscopic techniques are most effective for characterizing the tertiary structure of this compound?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for the tert-butoxy carbonyl group (δ ~1.4 ppm for tert-butyl protons) and thiomorpholine ring protons (δ ~3.5–4.0 ppm for CH₂ groups adjacent to sulfur).
  • FT-IR : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and thiomorpholine S–C vibrations at ~650–750 cm⁻¹.
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₁H₁₉NO₃S) with <2 ppm error .

Q. Advanced Insight :

  • 2D NMR (COSY, HSQC) resolves overlapping signals in the thiomorpholine ring, particularly for chiral centers at C3 and C4 .

How should researchers address contradictory data in reaction yields during scale-up?

Advanced Research Focus
Contradictions often arise from inhomogeneous mixing, heat transfer limitations, or solvent evaporation rates. For example, Boc deprotection may yield inconsistent results at >10 mmol scales due to TFA volatility.

Q. Methodological Insight :

  • Apply design of experiments (DOE) to isolate critical variables (e.g., stirring speed, solvent volume) .
  • Implement in-line monitoring (e.g., ReactIR) to track real-time reaction progress and adjust parameters dynamically .

What strategies mitigate degradation of the thiomorpholine ring under acidic conditions?

Advanced Research Focus
The thiomorpholine ring is prone to acid-catalyzed hydrolysis or oxidation. Stabilization methods include:

  • Buffered conditions : Use mild acids (e.g., acetic acid) instead of TFA for partial deprotection.
  • Low-temperature reactions : Perform Boc cleavage at 0–5°C to minimize side reactions .
  • Additives : Introduce antioxidants (e.g., BHT) or sulfur-stabilizing agents (e.g., DTT) .

How can researchers optimize solvent systems for selective crystallization?

Basic Research Focus
Solvent polarity and hydrogen-bonding capacity influence crystallization efficiency. For example:

  • Ethanol/water mixtures (70:30 v/v) promote high-yield crystallization due to moderate polarity.
  • Avoid DMSO or DMF, which may co-crystallize with the product.

Q. Advanced Insight :

  • Use Hansen solubility parameters to predict solvent compatibility and optimize crystal morphology .

What are the challenges in quantifying trace impurities in this compound via LC-MS?

Q. Advanced Research Focus

  • Matrix effects : Thiomorpholine derivatives may ionize poorly in ESI-MS. Use post-column additives (e.g., ammonium formate) to enhance sensitivity.
  • Co-elution : Optimize gradient elution (e.g., 5–95% acetonitrile in 20 min) to separate impurities with similar retention times .

How does the tert-butoxy carbonyl group influence the compound’s stability in biological assays?

Advanced Research Focus
The Boc group enhances solubility in organic solvents but may hydrolyze in physiological buffers (pH 7.4). Pre-assay stability testing is critical:

  • Half-life determination : Incubate the compound in PBS at 37°C and monitor degradation via LC-MS.
  • Protection strategies : Use pro-drug formulations or replace Boc with stable alternatives (e.g., acetyl) for in vivo studies .

What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Q. Advanced Research Focus

  • Fukui functions (DFT-based) identify electrophilic/nucleophilic sites on the thiomorpholine ring.
  • Molecular docking : Screen reactivity with biological targets (e.g., enzymes) to guide functionalization .

How can researchers validate the compound’s role as a synthetic intermediate in drug discovery?

Q. Advanced Research Focus

  • Retrosynthetic analysis : Map pathways to bioactive molecules (e.g., kinase inhibitors) using the thiomorpholine core.
  • Cross-coupling validation : Test Suzuki or Buchwald-Hartwig reactions to functionalize the acetic acid moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid
Reactant of Route 2
2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid

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